![molecular formula C14H14N2O3S B6130264 3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B6130264.png)
3-{[(4-methylphenyl)amino]sulfonyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(4-methylphenyl)amino]sulfonyl}benzamide, also known as MSA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MSA is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用機序
The mechanism of action of 3-{[(4-methylphenyl)amino]sulfonyl}benzamide involves the inhibition of various enzymes, including carbonic anhydrase and metalloproteinases. 3-{[(4-methylphenyl)amino]sulfonyl}benzamide also inhibits the activity of the proteasome, which is involved in the degradation of proteins. Studies have shown that 3-{[(4-methylphenyl)amino]sulfonyl}benzamide induces apoptosis in cancer cells by activating the caspase pathway. Additionally, 3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibits the production of reactive oxygen species, which can cause oxidative damage to cells.
Biochemical and Physiological Effects:
3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 3-{[(4-methylphenyl)amino]sulfonyl}benzamide induces apoptosis and inhibits angiogenesis, leading to the inhibition of tumor growth. 3-{[(4-methylphenyl)amino]sulfonyl}benzamide also inhibits the production of pro-inflammatory cytokines, reducing inflammation. In addition, 3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been shown to have antioxidant properties, protecting cells from oxidative damage.
実験室実験の利点と制限
One advantage of using 3-{[(4-methylphenyl)amino]sulfonyl}benzamide in lab experiments is its potential as a multifunctional compound with various applications. 3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been shown to have anticancer, anti-inflammatory, and antioxidant properties, making it a versatile compound for research. However, one limitation of using 3-{[(4-methylphenyl)amino]sulfonyl}benzamide is its potential toxicity, as it has been shown to have cytotoxic effects on some cell types. Additionally, the synthesis of 3-{[(4-methylphenyl)amino]sulfonyl}benzamide can be challenging, and the purity and yield of the compound can vary depending on the synthesis method used.
将来の方向性
For 3-{[(4-methylphenyl)amino]sulfonyl}benzamide research include the development of new anticancer agents and the further exploration of its potential anti-inflammatory and antioxidant properties.
合成法
3-{[(4-methylphenyl)amino]sulfonyl}benzamide can be synthesized using various methods, including the reaction of 4-methylbenzenesulfonamide with 3-aminobenzamide in the presence of a catalyst. Another method involves the reaction of 3-nitrobenzamide with 4-methylphenylamine in the presence of a reducing agent. The resulting 3-{[(4-methylphenyl)amino]sulfonyl}benzamide can be purified using column chromatography or recrystallization. The purity and yield of 3-{[(4-methylphenyl)amino]sulfonyl}benzamide can be determined using various analytical techniques, including NMR spectroscopy and HPLC.
科学的研究の応用
3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been used in various scientific research applications, including as a potential anticancer agent. Studies have shown that 3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 3-{[(4-methylphenyl)amino]sulfonyl}benzamide has also been studied as a potential anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. Additionally, 3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been used in the development of new materials, such as polymeric membranes and hydrogels.
特性
IUPAC Name |
3-[(4-methylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-10-5-7-12(8-6-10)16-20(18,19)13-4-2-3-11(9-13)14(15)17/h2-9,16H,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGIOCJKQDFKAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

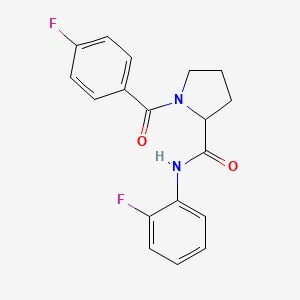
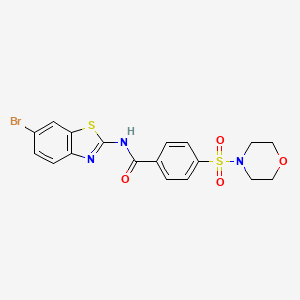
![methyl 4-{[2-pyridinyl(2-pyridinylamino)methylene]carbonohydrazonoyl}benzoate](/img/structure/B6130210.png)
![1-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B6130215.png)
![methyl 4-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)benzoate](/img/structure/B6130217.png)
![1-[4-(acetylamino)benzyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6130222.png)
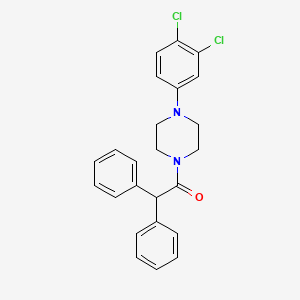
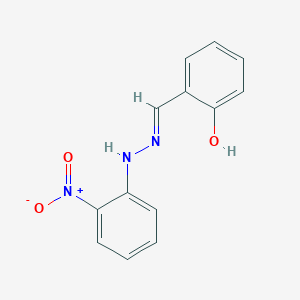
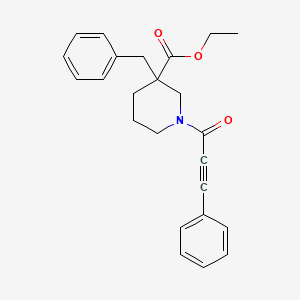
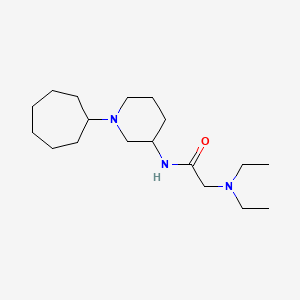
![1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine](/img/structure/B6130281.png)
![4-[(1-oxido-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6130285.png)
![2-(4-morpholinylcarbonyl)-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6130291.png)
![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B6130292.png)